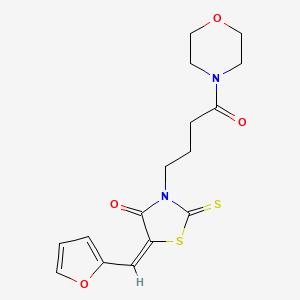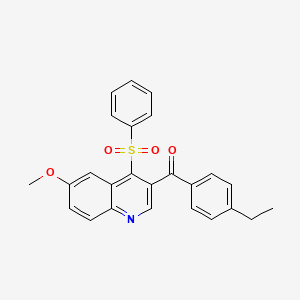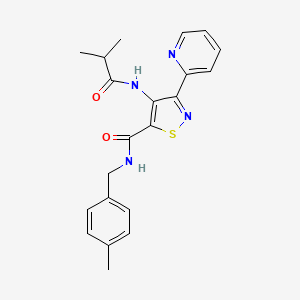
(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one" is a member of the thiazolidinone class of molecules, which have been extensively studied for their potential therapeutic applications. Thiazolidinones are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The furan moiety within the compound structure is a common feature in many biologically active molecules and can contribute to the binding affinity and selectivity of the compound towards biological targets .
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves a Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds. In the context of the compounds discussed in the provided papers, the Knoevenagel condensation is used to attach a furan moiety to the thiazolidinone core. Additionally, Suzuki-Miyaura cross-coupling reactions are employed to introduce various aryl groups, which can significantly affect the biological activity of the resulting compounds . The synthesis process is crucial as it allows for the generation of a diverse library of compounds for biological testing.
Molecular Structure Analysis
The molecular structure of thiazolidinones is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This core structure is often modified with various substituents that can enhance the molecule's interaction with biological targets. For instance, the presence of an electron-donating group on the aryl ring has been shown to play a dominant role in the anticancer properties of these compounds . Molecular docking analyses have revealed that certain thiazolidinone derivatives fit snugly into the hydrophobic cavity of HIV-1 gp41, suggesting a mechanism of action as HIV-1 fusion inhibitors .
Chemical Reactions Analysis
The chemical reactivity of thiazolidinone derivatives is influenced by the substituents attached to the core ring. The presence of electron-donating or withdrawing groups can affect the compound's ability to participate in various chemical reactions, including interactions with biological macromolecules. For example, the introduction of a trifluoromethyl phenyl group has been shown to enhance the inhibitory activity against HIV-1 mediated cell-cell fusion and gp41 six-helix bundle formation . The chemical properties of these compounds are therefore directly linked to their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, stability, and lipophilicity, are important determinants of their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure and can be fine-tuned through chemical synthesis to optimize the compounds for better drug-like characteristics. For instance, the introduction of a morpholino group could potentially affect the solubility and membrane permeability of the compound, thereby influencing its bioavailability and therapeutic efficacy .
Scientific Research Applications
Anticancer and Antiangiogenic Properties
- Synthesis and Anticancer Effects : A study by Chandrappa et al. (2010) discussed the synthesis of novel thioxothiazolidin-4-one derivatives, which showed significant anticancer and antiangiogenic effects in a mouse tumor model. These compounds were found to reduce tumor volume, cell number, and increase the lifespan of tumor-bearing mice, suggesting potential as anticancer therapies (Chandrappa et al., 2010).
- Anticancer Activity in Human Leukemia Cells : Another study by Chandrappa et al. (2009) synthesized derivatives of thioxothiazolidin-4-one and evaluated their cytotoxicity in human leukemia cells. The study found that these compounds exhibited antiproliferative activity and induced apoptosis in leukemia cells (Chandrappa et al., 2009).
Molecular and Structural Studies
- Molecular and Solid State Structure Analysis : Rahmani et al. (2017) conducted a study on the molecular and solid-state structure of a related thiazolidin-4-one compound. The study involved X-ray powder diffraction and density functional theory (DFT) analysis, providing insights into the molecular structure and interactions of these compounds (Rahmani et al., 2017).
Antimicrobial Activities
- Design and Synthesis of Azole Derivatives : A study by Başoğlu et al. (2013) focused on synthesizing azole derivatives starting from furan-2-carbohydrazide, which included a compound similar to (E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one. These compounds exhibited antimicrobial activities against various microorganisms (Başoğlu et al., 2013).
Antifibrotic and Anticancer Actions
- Antifibrotic and Anticancer Effects of Amino/Iminothiazolidinones : Kaminskyy et al. (2016) synthesized amino(imino)thiazolidinone derivatives and evaluated their antifibrotic and anticancer activities. This study revealed that certain derivatives exhibited high antifibrotic activity and had an effect similar to known antifibrotic drugs (Kaminskyy et al., 2016).
properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-14(17-6-9-21-10-7-17)4-1-5-18-15(20)13(24-16(18)23)11-12-3-2-8-22-12/h2-3,8,11H,1,4-7,9-10H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMGNSIESQMZNZ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3011460.png)

![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3011464.png)



![N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3011468.png)



![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)
![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)
![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)